molecular formula C16H25BN4O4S B2980970 2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile CAS No. 1919837-50-5

2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile

Cat. No.: B2980970
CAS No.: 1919837-50-5
M. Wt: 380.27
InChI Key: LHTUCYOPHHHUEE-UHFFFAOYSA-N
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Description

The compound “2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile” is a potent and selective inhibitor of programmed cell death protein 1 (PD-L1). PD-L1 is an immune checkpoint protein that interacts with the PD1 receptor on T cells to inhibit T cell activation .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,2-dioxaborolan-2-yl group, a pyrazol-1-yl group, and an azetidin-3-yl group. The chemical formula is C16H25BN4O4S and the molecular weight is 380.3 g/mol .

Scientific Research Applications

Synthesis and Antioxidant Activity

A key intermediate similar to 2-[1-(Ethanesulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl]acetonitrile was utilized in the synthesis of various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some synthesized compounds demonstrated antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Metallomacrocyclic Complex Synthesis

Hybrid pyrazole ligands, closely related to the structure of interest, were used to synthesize metallomacrocyclic palladium(II) complexes. These complexes exhibited different forms in solution, highlighting their potential in various chemical and material science applications (Guerrero et al., 2008).

Potential in Antimicrobial Agents

Novel derivatives of similar compounds showed promise as potential antimicrobial agents. Their synthesis involved reactions in an acetonitrile medium, emphasizing their versatility in pharmaceutical applications (Zaidi et al., 2021).

Application in Energetic Materials

Compounds structurally akin to this compound were utilized in the synthesis of nitrogen-rich, stable energetic materials. Their synthesis and analysis indicate potential applications in the field of materials science (Kumar et al., 2017).

Fluorescent Sensing

Research on fluorescent sensors based on similar pyrazoloquinoline skeletons demonstrates the potential of such compounds in detecting small inorganic cations. This is relevant in chemical sensing and analytical chemistry (Mac et al., 2010).

Anticancer and Anti-Inflammatory Potential

Compounds with a structural resemblance to the compound were synthesized and evaluated for their anti-inflammatory and anticancer properties. This highlights the potential of such structures in medical and pharmaceutical research (Rahmouni et al., 2016).

Mechanism of Action

As a PD-L1 inhibitor, this compound likely works by blocking the interaction between PD-L1 and its receptor, PD1. This prevents the inhibition of T cell activation, allowing the immune system to more effectively respond to cancer cells .

Properties

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN4O4S/c1-6-26(22,23)20-11-16(12-20,7-8-18)21-10-13(9-19-21)17-24-14(2,3)15(4,5)25-17/h9-10H,6-7,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTUCYOPHHHUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3(CN(C3)S(=O)(=O)CC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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